![molecular formula C5H11ClFNO B2595956 rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride CAS No. 2418593-37-8](/img/structure/B2595956.png)
rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorinated analogue of the neurotransmitter GABA (gamma-aminobutyric acid) and is believed to have a similar mechanism of action.
Applications De Recherche Scientifique
Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride has a wide range of potential applications in scientific research. It has been studied for its potential use as a GABA analogue in the treatment of neurological disorders such as epilepsy and anxiety. It has also been investigated for its potential to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of addiction and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is believed to be similar to that of GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. It does this by binding to specific receptors on the surface of neurons, which causes a decrease in the release of neurotransmitters. This compound is believed to act in a similar manner by binding to GABA receptors and reducing neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which can lead to a decrease in neuronal activity. It has also been shown to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is its potential as a GABA analogue in the treatment of neurological disorders. It has also been shown to have potential as a modulator of ion channels and receptors in the brain. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound and there is still much to be learned about its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride. One area of research could focus on its potential as a GABA analogue in the treatment of neurological disorders such as epilepsy and anxiety. Another area of research could focus on its potential as a modulator of ion channels and receptors in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. Additionally, further studies could investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of Rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a complex process that involves several steps. The starting material is 5-Fluoropiperidine, which is reacted with trifluoroacetic acid to form the corresponding N-trifluoroacetyl derivative. This intermediate is then treated with potassium carbonate and (S)-proline to yield the desired product, Rel-(3R,5R)-5-Fluoropiperidin-3-ol. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Propriétés
IUPAC Name |
(3R,5R)-5-fluoropiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKBDNDYFMTBHH-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418593-37-8 |
Source
|
Record name | (3R,5R)-5-fluoropiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.